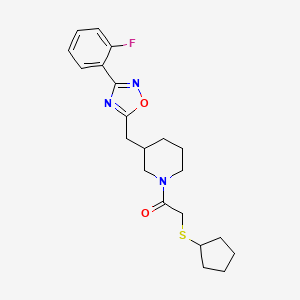
2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex synthetic molecule. Its intricate structure hints at potential applications across multiple scientific disciplines including chemistry, biology, and medicine. Let's delve deeper into its synthesis, reactions, and uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process:
Formation of the 2-fluorophenyl-1,2,4-oxadiazole: : Starting with a 2-fluorophenylhydrazine derivative and combining it with a suitable carboxylic acid derivative under acidic or basic conditions.
Formation of the piperidine intermediate: : This involves the alkylation of piperidine with a suitable halomethyl derivative of the oxadiazole.
Thiol addition: : The final step is adding the cyclopentyl thiol group to an appropriate α-haloketone, which forms the ethanone backbone.
Industrial Production Methods
Scaled-up production might involve optimizing these steps, employing continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can form sulfoxides or sulfones under controlled conditions using mild oxidizing agents.
Reduction: : Selective reduction might target the oxadiazole ring or any carbonyl groups present, utilizing agents like sodium borohydride.
Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : m-CPBA for forming sulfoxides.
Reduction: : NaBH4 for selective reductions.
Substitution: : Sodium amide (NaNH2) in liquid ammonia for aromatic substitutions.
Major Products Formed
These reactions lead to diverse products like sulfoxides, sulfones, and substituted aromatic compounds depending on the reagents and conditions.
Aplicaciones Científicas De Investigación
Chemistry
Ligand design: : Given its heterocyclic structure, it can serve as a ligand in coordination chemistry.
Organic synthesis: : Useful intermediate for synthesizing other complex molecules.
Biology
Enzyme inhibition: : Potential as a selective inhibitor for certain enzyme classes given its unique structural motifs.
Medicine
Pharmaceutical research: : Investigated for activity against specific targets like neurotransmitter receptors due to its piperidine and oxadiazole components.
Industry
Material science: : May be explored for creating advanced materials due to its stability and diverse reactivity.
Mecanismo De Acción
The specific mechanism depends on the biological target:
Molecular targets: : Could involve binding to enzyme active sites or receptor binding pockets.
Pathways involved: : Modulation of enzymatic activity or receptor signaling pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopentylthio)-1-(piperidin-1-yl)ethanone: : Lacks the oxadiazole group.
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone: : Lacks the cyclopentylthio group.
Uniqueness
Structural complexity: : The combination of the piperidine, oxadiazole, and cyclopentylthio groups is unique, providing distinct chemical and biological properties.
Functional versatility: : The compound's varied functional groups make it versatile for numerous applications across different fields.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2S/c22-18-10-4-3-9-17(18)21-23-19(27-24-21)12-15-6-5-11-25(13-15)20(26)14-28-16-7-1-2-8-16/h3-4,9-10,15-16H,1-2,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVNRUYIFOYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














